molecular formula C23H20N2O2 B14545553 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine CAS No. 62308-72-9

1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine

Cat. No.: B14545553
CAS No.: 62308-72-9
M. Wt: 356.4 g/mol
InChI Key: HDGCKXJSWKWPEL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine is a synthetic organic compound that belongs to the class of imines. It features a complex structure with both indole and methoxyphenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-phenyl-1H-indole in the presence of a suitable catalyst. Common reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous flow reactors: for better control of reaction conditions

    Purification techniques: such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: Potential use in studying biological pathways and interactions

    Medicine: Investigated for potential therapeutic properties

    Industry: Used in the development of new materials or as intermediates in chemical processes

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Interaction with specific receptors in biological systems

    Enzyme inhibition: Inhibiting the activity of certain enzymes

    Signal transduction pathways: Modulating signaling pathways within cells

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanamine
  • 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)ethanimine

Uniqueness

1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine may exhibit unique properties due to the presence of both indole and methoxyphenyl groups, which can influence its reactivity and biological activity.

Properties

CAS No.

62308-72-9

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(3-phenylindol-1-yl)methanimine

InChI

InChI=1S/C23H20N2O2/c1-26-22-13-12-17(14-23(22)27-2)15-24-25-16-20(18-8-4-3-5-9-18)19-10-6-7-11-21(19)25/h3-16H,1-2H3

InChI Key

HDGCKXJSWKWPEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4)OC

Origin of Product

United States

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